N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

Description

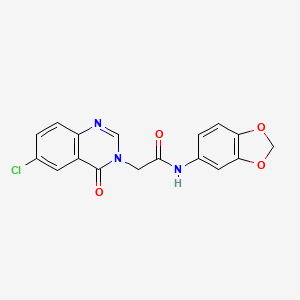

The compound N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide features a quinazolinone core substituted at position 6 with a chlorine atom and linked via an acetamide group to a 1,3-benzodioxol-5-yl moiety. Quinazolinones are heterocyclic compounds known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The benzodioxol group may enhance bioavailability by modulating lipophilicity and metabolic stability .

Properties

Molecular Formula |

C17H12ClN3O4 |

|---|---|

Molecular Weight |

357.7 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C17H12ClN3O4/c18-10-1-3-13-12(5-10)17(23)21(8-19-13)7-16(22)20-11-2-4-14-15(6-11)25-9-24-14/h1-6,8H,7,9H2,(H,20,22) |

InChI Key |

WMQOGYVVQMLVJE-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling with Benzodioxole Derivative: The final step involves coupling the chlorinated quinazolinone with a benzodioxole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could inhibit or activate these targets, leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

†Estimated based on similar structures.

Key Observations :

- Hydroxy Substitution : The 2-hydroxy variant introduces hydrogen-bonding capacity, likely increasing aqueous solubility but reducing membrane permeability.

- Trifluoromethyl Group : The CF₃-substituted compound demonstrates how electron-deficient aromatic rings can enhance metabolic stability and target affinity.

Pharmacokinetic Considerations

- Metabolic Stability : Halogenation (Cl) and electron-withdrawing groups (e.g., CF₃ in ) may reduce cytochrome P450-mediated metabolism, extending half-life.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural details:

- IUPAC Name : this compound

- Molecular Formula : C19H16ClN3O4

- Molecular Weight : 389.80 g/mol

- SMILES Notation :

CC(=O)N(C1=CC2=C(OCO2)C=C1Cl)C(=O)C2=CN=C(N)C=C2

The primary mechanism by which this compound exerts its biological effects appears to be through the inhibition of specific protein kinases, particularly Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play critical roles in various cellular processes, including proliferation, differentiation, and survival. Inhibition of these kinases has been associated with reduced tumor growth and metastasis in various cancer models.

Key Findings from Research Studies

- Inhibition of Src Family Kinases : The compound has shown high selectivity for SFKs over a panel of recombinant protein kinases. Research indicates that it effectively inhibits c-Src and Abl enzymes at low nanomolar concentrations, demonstrating excellent pharmacokinetic properties in preclinical models .

- Antitumor Activity : In vivo studies have illustrated that this compound can significantly inhibit tumor growth in xenograft models. For instance, oral administration led to a notable increase in survival rates in aggressive cancer models such as pancreatic cancer .

Case Studies

Several studies have evaluated the biological activity of related compounds with similar structures to this compound:

| Study | Compound | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Study 1 | AZD0530 | Inhibits c-Src and Abl | 0.001 - 0.01 |

| Study 2 | Compound X | Antiproliferative in HCT116 cells | <10 |

| Study 3 | Compound Y | Selective DYRK1A inhibitor | 0.028 |

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption : Demonstrates good oral bioavailability.

- Metabolism : Primarily metabolized by liver enzymes; exhibits favorable half-life.

- Excretion : Predominantly excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.